molecular formula C27H29NO6S B2411248 ethyl 4-({6,7-dimethoxy-2-[2-(thiophen-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate CAS No. 449766-79-4

ethyl 4-({6,7-dimethoxy-2-[2-(thiophen-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate

Cat. No.: B2411248
CAS No.: 449766-79-4
M. Wt: 495.59
InChI Key: SBADKDAMAMUSRH-UHFFFAOYSA-N
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Description

ethyl 4-({6,7-dimethoxy-2-[2-(thiophen-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate is a complex organic compound that features a unique combination of functional groups, including an isoquinoline core, a thiophene ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({6,7-dimethoxy-2-[2-(thiophen-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using phosphorus oxychloride.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-({6,7-dimethoxy-2-[2-(thiophen-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiophene ring or the isoquinoline core using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the acyl and ester functionalities, using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Conversion of esters to alcohols.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

ethyl 4-({6,7-dimethoxy-2-[2-(thiophen-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s isoquinoline core is a common motif in many bioactive molecules, making it a potential candidate for drug development.

    Material Science: The thiophene ring can impart electronic properties, making the compound useful in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of ethyl 4-({6,7-dimethoxy-2-[2-(thiophen-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors that recognize the isoquinoline or thiophene moieties.

    Pathways Involved: It may modulate signaling pathways by binding to receptors or inhibiting enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6,7-dimethoxy-2-(2-thiophen-2-ylacetyl)-3,4-dihydroisoquinoline-1-carboxylate
  • 6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one

Uniqueness

ethyl 4-({6,7-dimethoxy-2-[2-(thiophen-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Biological Activity

Ethyl 4-({6,7-dimethoxy-2-[2-(thiophen-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound features a tetrahydroisoquinoline scaffold which is known for its diverse pharmacological properties. The presence of the thiophene ring and methoxy groups contributes to its potential interactions with biological targets.

Key Structural Features

FeatureDescription
Core Structure Tetrahydroisoquinoline
Substituents Dimethoxy groups, thiophenyl acetyl
Functional Groups Ester (ethyl benzoate), methoxy

Anticancer Activity

Research has indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For instance, a study synthesized various tetrahydroisoquinoline derivatives and evaluated their cytotoxicity against cancer cell lines. The compounds were tested using the MTT assay on K562 cells, with some showing promising IC50 values comparable to established chemotherapeutics like verapamil .

Case Study:
In a specific evaluation of related compounds, derivatives with IC50 values ranging from 0.65 to 0.96 μM were reported to exhibit potent activities against multidrug-resistant cancer cells. This suggests that this compound may also possess similar or enhanced anticancer properties due to its structural characteristics .

HIV Inhibition

Another area of interest is the potential of these compounds as inhibitors of HIV reverse transcriptase. A series of 6,7-dimethoxy tetrahydroisoquinoline analogues were synthesized and tested for their inhibitory activity against HIV-1 RT. Some compounds demonstrated over 50% inhibition at concentrations around 100 μM . This suggests that this compound could be explored further for antiviral properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Related compounds have shown selective inhibitory activity against butyrylcholinesterase (BChE) and moderate activity against acetylcholinesterase (AChE). For example, one derivative exhibited an IC50 of 46.42 μM against BChE . Such enzyme inhibition profiles indicate possible applications in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the methoxy and thiophene substituents can significantly influence the compound's potency and selectivity against various biological targets.

Summary of Findings

Activity TypeObserved EffectReference
Cytotoxicity IC50 values: 0.65 - 0.96 μM
HIV Inhibition >50% inhibition at 100 μM
Enzyme Inhibition BChE IC50: 46.42 μM

Properties

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(2-thiophen-2-ylacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO6S/c1-4-33-27(30)18-7-9-20(10-8-18)34-17-23-22-16-25(32-3)24(31-2)14-19(22)11-12-28(23)26(29)15-21-6-5-13-35-21/h5-10,13-14,16,23H,4,11-12,15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBADKDAMAMUSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=CS4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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